Product packaging for 3-(4-Chloro-2-methylphenyl)piperidine(Cat. No.:CAS No. 1044768-94-6)

3-(4-Chloro-2-methylphenyl)piperidine

Cat. No.: B13017203
CAS No.: 1044768-94-6
M. Wt: 209.71 g/mol
InChI Key: NUVMYCYYEGZGRH-UHFFFAOYSA-N
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Description

3-(4-Chloro-2-methylphenyl)piperidine is a useful research compound. Its molecular formula is C12H16ClN and its molecular weight is 209.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16ClN B13017203 3-(4-Chloro-2-methylphenyl)piperidine CAS No. 1044768-94-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1044768-94-6

Molecular Formula

C12H16ClN

Molecular Weight

209.71 g/mol

IUPAC Name

3-(4-chloro-2-methylphenyl)piperidine

InChI

InChI=1S/C12H16ClN/c1-9-7-11(13)4-5-12(9)10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3

InChI Key

NUVMYCYYEGZGRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C2CCCNC2

Origin of Product

United States

The Significance of Piperidine Scaffolds in Modern Medicinal Chemistry Research

The piperidine (B6355638) motif, a six-membered saturated heterocycle containing a nitrogen atom, is a cornerstone in the design and development of a vast array of pharmaceuticals. nih.govdut.ac.zanih.gov Its prevalence in both natural products and synthetic drugs underscores its remarkable versatility and favorable pharmacological properties. mdpi.comijnrd.org The significance of the piperidine scaffold can be attributed to several key factors:

Structural Versatility: The chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, enabling the creation of molecules with well-defined three-dimensional shapes. This is crucial for achieving high-affinity and selective interactions with biological targets.

Broad Biological Activity: Piperidine derivatives have demonstrated an exceptionally wide range of biological activities, targeting various receptors and enzymes in the body. dut.ac.zaijnrd.org This has led to their development as anticancer, antiviral, antimicrobial, analgesic, and central nervous system (CNS) active agents. nih.govbiointerfaceresearch.com

The strategic incorporation of the piperidine scaffold into drug candidates can significantly modulate their pharmacokinetic and pharmacodynamic profiles. The ability to introduce chirality and various functional groups onto the piperidine ring provides a powerful tool for optimizing potency, selectivity, and metabolic stability. smolecule.com

Strategic Importance of 3 4 Chloro 2 Methylphenyl Piperidine in Chemical Biology Investigations

Contemporary Approaches to Retrosynthetic Disconnection and Route Design

Retrosynthetic analysis is a technique for planning a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inamazonaws.com For a molecule like this compound, several logical disconnections can be envisioned, guiding the design of synthetic routes.

A primary strategy involves disconnecting the bond between the aryl group and the piperidine ring (C-C bond disconnection). This leads to a piperidine synthon and an arylmetal or aryl halide reagent. A powerful implementation of this strategy is the Rhodium-catalyzed asymmetric arylation of a protected dihydropyridine (B1217469) with an appropriate arylboronic acid, which, after reduction, yields the desired 3-arylpiperidine. nih.govacs.org

Another common approach is to build the piperidine ring onto the pre-existing aryl scaffold. This involves disconnections of the C-N bonds within the heterocycle. One such pathway, outlined in a patent for the synthesis of a similar compound, (S)-3-(4-chlorophenyl)-piperidine, involves the following key steps:

Alkylation of a substituted acetonitrile.

Reduction of the resulting pentanenitrile derivative.

Cyclization to form the piperidine ring.

Chiral resolution to obtain the desired enantiomer. google.com

This highlights a classical, linear approach to constructing the heterocyclic core. More modern approaches, such as [4+2] cycloadditions, disconnect two bonds simultaneously and can rapidly build complexity. acs.orgacs.org

Table 1: Key Retrosynthetic Disconnections for 3-Arylpiperidines

Disconnection StrategyKey Bonds CleavedResulting SynthonsCorresponding Forward Reaction Example
Aryl-Piperidine C-C BondC3(piperidine)-C1(aryl)3-Piperidinyl cation/anion + Aryl nucleophile/electrophileSuzuki or Negishi coupling; Rh-catalyzed asymmetric arylation nih.govacs.org
Piperidine Ring Formation (Intramolecular)C2-N or C6-NFunctionalized open-chain amino-alkane/alkeneReductive amination; Intramolecular aza-Michael addition nih.gov
CycloadditionC2-C3 and C5-C6 (conceptual)Imine + Diene equivalentPhosphine-catalyzed [4+2] annulation of imines with allenes acs.orgacs.org

Enantioselective and Diastereoselective Synthesis of Substituted Piperidine Derivatives

Achieving stereochemical control is paramount in modern drug synthesis. The development of methods to produce enantiomerically pure substituted piperidines is a major focus of research. nih.gov

Catalytic asymmetric methods are highly desirable for their efficiency and atom economy. acs.org Several powerful strategies have emerged for the enantioselective synthesis of 3-substituted piperidines.

One prominent method is the rhodium-catalyzed asymmetric reductive Heck reaction. organic-chemistry.org This approach couples arylboronic acids with activated pyridine (B92270) derivatives, such as phenyl pyridine-1(2H)-carboxylates. nih.govsnnu.edu.cn The reaction proceeds in high yield and with excellent enantioselectivity for a wide range of substrates. acs.orgnih.gov A subsequent reduction step then furnishes the final enantioenriched 3-arylpiperidine. nih.gov

Another innovative strategy is the phosphine-catalyzed [4+2] annulation of imines with allenes, first described by Kwon. acs.orgacs.org The development of C2-symmetric chiral phosphepine catalysts has enabled a highly enantioselective variant of this reaction, providing functionalized piperidine derivatives with very good stereoselectivity. acs.orgresearchgate.net

Table 2: Examples of Catalytic Asymmetric Synthesis of Piperidine Derivatives

MethodCatalyst SystemReactantsKey FeaturesReference
Asymmetric Reductive Heck Reaction[Rh(cod)OH]₂ / (S)-SegphosArylboronic acid + Phenyl pyridine-1(2H)-carboxylateHigh yield, excellent enantioselectivity, broad functional group tolerance. organic-chemistry.org nih.govacs.orgsnnu.edu.cn
Kwon AnnulationC2-symmetric chiral phosphepineImine + AlleneExcellent diastereo- and enantioselectivity for functionalized piperidines. acs.org acs.orgacs.orgresearchgate.net
Chemo-enzymatic DearomatizationAmine Oxidase / Ene Imine ReductaseN-substituted tetrahydropyridinesStereoselective one-pot cascade yielding stereo-defined piperidines. nih.gov nih.gov

Chiral pool synthesis utilizes readily available, enantiopure natural products like amino acids or monosaccharides as starting materials. unit.no The inherent chirality is preserved throughout the reaction sequence to produce an enantiomerically pure target molecule. For instance, enantiopure pipecolinic acid has been used as a starting point for the synthesis of chiral piperidine alkaloids. unit.no A modular strategy starting from choro-homoserine has been developed to create a versatile, orthogonally protected piperidine intermediate on a large scale, which can then be further functionalized. nih.gov

Chiral auxiliary-based methods involve temporarily attaching a chiral molecule to an achiral substrate. This auxiliary directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. A practical example is the use of N-(tert-butylsulfinyl)-bromoimines. The sulfinyl group acts as a potent chiral auxiliary, directing the highly diastereoselective addition of Grignard reagents to provide α-chiral piperidines in excellent yields and stereoselectivity. acs.org

Development of Efficient and Sustainable Synthetic Protocols

The principles of "green chemistry" are increasingly influencing synthetic route design, aiming to reduce waste, energy consumption, and the use of hazardous materials. For piperidine synthesis, this has led to the development of more sustainable protocols.

One significant advancement is the use of chemo-enzymatic cascades. nih.gov These processes combine the selectivity of biocatalysts with the efficiency of chemical reactions, often proceeding in aqueous media under mild conditions. A one-pot cascade using an amine oxidase and an ene imine reductase can convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines, offering a green route to these valuable scaffolds. nih.gov

The synthesis of piperidines from renewable biomass feedstocks represents another key sustainable strategy. A novel Ru1CoNP/HAP surface single-atom alloy catalyst has been developed for the transformation of furfural, a bio-based platform chemical, into piperidine in high yield. nih.gov This process operates under relatively mild conditions and provides a direct link from biomass to valuable N-heterocycles. nih.gov

Furthermore, the development of continuous flow protocols offers advantages in efficiency, safety, and scalability over traditional batch processing. A flow protocol for the synthesis of α-chiral piperidines from N-(tert-butylsulfinyl)-bromoimines and Grignard reagents allows for rapid production (within minutes) and straightforward scale-up. acs.org

Synthesis of Structurally Diverse Analogues for Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, involving the systematic synthesis and biological testing of analogues to determine which structural features are critical for a compound's activity. mdpi.com For a lead compound like this compound, an SAR campaign would involve creating a library of structurally related molecules.

The synthetic methodologies described previously provide the tools to generate this diversity. Key modifications would typically include:

Aryl Ring Substitution: Varying the position and electronic nature of substituents on the phenyl ring. For example, replacing the chloro or methyl groups with fluoro, methoxy, or trifluoromethyl groups. The Rh-catalyzed asymmetric arylation is particularly well-suited for this, as a wide variety of arylboronic acids are commercially available or readily synthesized. acs.org

Piperidine Ring Substitution: Introducing substituents at other positions on the piperidine ring. Modular approaches starting from versatile intermediates allow for the sequential and stereoselective introduction of different functional groups. nih.gov

Nitrogen Functionalization: Modifying the piperidine nitrogen with different alkyl or acyl groups.

These systematic modifications allow chemists to probe the steric, electronic, and hydrophobic requirements of the biological target, guiding the design of more potent and selective compounds. nih.govresearchgate.net

Table 3: Hypothetical Analogue Library for SAR Studies of this compound

Analogue TypeModification ExampleSynthetic StrategyRationale
Aryl Ring Analogue3-(4-Fluoro-2-methylphenyl)piperidineRh-catalyzed coupling with 4-fluoro-2-methylphenylboronic acid. acs.orgProbe effect of halogen size and electronegativity.
Aryl Ring Analogue3-(4-Chloro-2-methoxyphenyl)piperidineRh-catalyzed coupling with 4-chloro-2-methoxyphenylboronic acid. acs.orgIntroduce a hydrogen bond acceptor (methoxy group).
Piperidine N-SubstitutionN-Methyl-3-(4-chloro-2-methylphenyl)piperidineReductive amination or N-alkylation of the parent piperidine.Evaluate the importance of the N-H bond and steric bulk at nitrogen.
Piperidine C-SubstitutionCis-4-Hydroxy-3-(4-chloro-2-methylphenyl)piperidineMulti-step synthesis involving stereoselective reduction or oxidation.Introduce polarity and potential hydrogen bonding sites on the piperidine ring.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 4 Chloro 2 Methylphenyl Piperidine Derivatives

Systematic Exploration of Substituent Effects on Biological Target Engagement

A systematic exploration of substituent effects for this compound would involve the synthesis and biological evaluation of a library of analogues. This would typically explore modifications at three key positions:

The Piperidine (B6355638) Nitrogen (N1): Substitution at this position is critical for activity at many CNS targets. Small alkyl groups (e.g., methyl), aralkyl groups (e.g., benzyl), or more complex chains are often introduced to probe the binding pocket. The nature of this substituent dramatically affects affinity, selectivity, and pharmacokinetic properties.

The Phenyl Ring: Variations of the existing 4-chloro and 2-methyl groups would be explored. This could include moving the substituents to other positions, replacing them with other halogens (F, Br), or introducing bioisosteric groups to fine-tune electronic and steric properties.

The Piperidine Ring: Introduction of substituents on the piperidine ring itself, for instance at the 2, 4, 5, or 6 positions, would explore additional binding interactions and influence the conformational preferences of the molecule.

For each synthesized analogue, biological activity would be measured. If the target were the dopamine (B1211576) transporter, this would involve in vitro assays to determine the binding affinity (Ki) and the inhibition of dopamine reuptake (IC50). nih.govresearchgate.net A data table summarizing these results would be crucial for establishing a clear Structure-Activity Relationship.

No such systematic study or corresponding data table for 3-(4-Chloro-2-methylphenyl)piperidine derivatives is currently available in the public domain.

Pharmacophore and Excipient Mapping for Optimized Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features required for biological activity. For a 3-arylpiperidine DAT inhibitor, a typical pharmacophore model would likely include:

A basic amine feature (the piperidine nitrogen).

A hydrophobic/aromatic feature (the substituted phenyl ring).

Specific locations for hydrogen bond acceptors or donors, depending on the target's binding site topology.

Excipient mapping, or more accurately, mapping the steric and electronic environment of the binding pocket, would use the SAR data from analogues to define regions where bulk is tolerated or detrimental, and where specific electronic properties (e.g., positive or negative electrostatic potential) are preferred. For example, the presence of the 2-methyl group on the phenyl ring suggests a specific steric constraint in the corresponding sub-pocket of the biological target.

Detailed pharmacophore models derived from a series of this compound derivatives have not been published.

Conformational Analysis and Bioactive Conformation Prediction

The this compound molecule is flexible, primarily due to the rotation around the bond connecting the phenyl and piperidine rings and the chair-boat conformational flexibility of the piperidine ring itself. The bioactive conformation is the specific three-dimensional shape the molecule adopts when it binds to its biological target.

Conformational analysis would be performed using computational chemistry methods (e.g., molecular mechanics or quantum mechanics) to determine the low-energy conformations of the molecule. By comparing the allowed conformations of active and inactive analogues, researchers can hypothesize the bioactive conformation. For 3-arylpiperidines, the relative orientation of the phenyl ring (axial vs. equatorial) with respect to the piperidine ring is a key determinant of activity. NMR studies and X-ray crystallography of ligand-protein complexes are experimental methods used to confirm these predictions.

No specific studies on the conformational analysis or bioactive conformation of this compound have been found in the literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

QSAR modeling aims to create a mathematical relationship between the chemical structures of a series of compounds and their biological activity. google.com For a series of this compound derivatives, a QSAR study would involve:

Data Set: A collection of analogues with their measured biological activities (e.g., DAT binding Ki values).

Descriptor Calculation: For each molecule, a set of numerical descriptors representing its physicochemical properties (e.g., logP, molecular weight, polar surface area) and/or 3D properties (from methods like Comparative Molecular Field Analysis - CoMFA) would be calculated.

Model Generation: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build an equation that correlates the descriptors with biological activity.

Validation: The model's predictive power would be tested on a set of compounds not used in its creation.

A successful QSAR model could then be used to predict the activity of new, unsynthesized derivatives, guiding further drug design efforts.

The requisite data set of analogues and their biological activities for this compound does not exist in the public literature, and therefore, no QSAR models have been developed.

While the chemical structure of this compound suggests it is a member of a well-explored class of pharmacologically active agents, a detailed scientific investigation focusing specifically on this compound and its derivatives has not been published or made publicly available. The creation of a scientifically accurate article that adheres to the requested structure is not possible without access to primary research data that includes SAR tables, pharmacophore models, and other related studies for this specific series of compounds.

In Vitro Pharmacological and Mechanistic Investigations of 3 4 Chloro 2 Methylphenyl Piperidine

High-Throughput Screening and Lead Identification Strategies

There is no publicly available information detailing the inclusion of 3-(4-Chloro-2-methylphenyl)piperidine in any high-throughput screening (HTS) campaigns. Scientific literature does not specify its use as a lead compound or its identification through HTS-based lead identification strategies. While commercial vendors list structurally related compounds for screening libraries, specific screening results or lead identification efforts involving this compound are not documented in published research. chemdiv.comchemdiv.com

Ligand-Receptor Binding Assays and Target Affinity Profiling

No data from ligand-receptor binding assays for this compound are available in the scientific literature. Consequently, its target affinity profile, including any potential interactions with G protein-coupled receptors, ion channels, or other receptor types, remains uncharacterized. There are no published studies detailing its binding constants (such as Ki, Kd, or IC50 values) for any biological target.

Enzymatic Activity Modulation and Inhibition Kinetics

Information regarding the effect of this compound on enzymatic activity is absent from the public domain. There are no studies describing its potential as an enzyme inhibitor or activator. As a result, data on its inhibition kinetics, such as its mechanism of action (e.g., competitive, non-competitive) or its potency (IC50 or Ki values) against any specific enzyme, have not been reported.

Cellular Biology Studies in Relevant Biological Systems

No cellular biology studies have been published that specifically investigate the effects of this compound in any biological system. Research on piperidine-containing compounds often explores their potential as anti-cancer agents, but studies on a related class, 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, did not include the specific compound . nih.gov

There are no available data from cell-based assays, such as flow cytometry, to indicate whether this compound has any effect on cell cycle progression. It is unknown if this compound can induce cell cycle arrest at any phase (G0/G1, S, or G2/M).

The potential for this compound to induce or modulate apoptosis has not been investigated in published studies. There is no information on its ability to activate key apoptotic proteins like caspases or to alter the expression of pro- or anti-apoptotic genes. nih.govmdpi.com While some piperidine (B6355638) derivatives have been studied for their pro-apoptotic activity, these findings cannot be extrapolated to the specific compound of interest. nih.gov

There is a lack of information regarding the impact of this compound on any cellular signaling networks. It is unknown whether this compound can modulate key signaling pathways, such as those involving protein kinases or transcription factors, which are often investigated for other piperidine derivatives. nih.gov

Impact on Cellular Proliferation and Viability in Cell-Based Models

No published studies were found that investigate the effect of this compound on the proliferation or viability of any cell lines. Consequently, no data is available to report.

Exploration of Specific Biological Targets and Pathways Mediating Activity

No research has been published identifying the specific biological targets or molecular pathways through which this compound may exert any cellular effects. Without experimental evidence, any discussion of its mechanism of action would be purely speculative.

Computational Chemistry and Cheminformatics Approaches in the Study of 3 4 Chloro 2 Methylphenyl Piperidine

Molecular Docking Simulations for Ligand-Protein Interaction Prediction

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is crucial in structure-based drug design for elucidating the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score. nih.govresearchgate.net For 3-(4-Chloro-2-methylphenyl)piperidine, docking simulations would be employed to screen potential protein targets and understand the specific molecular interactions that stabilize the ligand-protein complex.

Research on structurally related piperidine (B6355638) derivatives demonstrates the utility of this approach. For instance, in studies of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones, molecular docking was used to evaluate their potential as anti-cancer agents by predicting their binding to various protein targets, including those involved in leukemia and lymphoma. nih.gov These simulations calculate the binding energies, which include contributions from van der Waals forces, electrostatic interactions, and hydrogen bonds. nih.gov For example, docking calculations for a series of piperidin-4-one compounds against the leukemia-associated enzyme 6TJU revealed that specific derivatives could achieve favorable binding energies, with one compound showing a binding energy of -12.18 kcal/mol from hydrogen bonds and -74.93 kcal/mol from van der Waals interactions. nih.gov

Similarly, docking studies on 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one against influenza virus receptors were performed to assess its potential as an antiviral agent. researchgate.net The results from such studies can identify key amino acid residues in the protein's active site that interact with the ligand. nih.gov In the case of this compound, docking would reveal how the 4-chloro-2-methylphenyl group and the piperidine ring orient themselves within a binding pocket and identify crucial interactions, such as potential hydrogen bonds involving the piperidine nitrogen or pi-stacking interactions with the aromatic ring. These predictions are vital for understanding the molecule's mechanism of action and for guiding the rational design of more potent analogs. nih.gov

Compound/Analog Protein Target (PDB ID) Predicted Binding Energy (kcal/mol) Key Interactions Observed Reference
3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound V)Leukemia Enzyme (6TJU)-91.34 (Total)Hydrogen bonds, Van der Waals interactions nih.gov
3-chloro-3-methyl-2,6-diarylpiperidin-4-one (Compound V)Myeloma Protein (1OLL)-91.34 (Total)Van der Waals interactions nih.gov
3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one (CEDP)Influenza NeuraminidaseFavorable (compared to standards)Not specified researchgate.net
Piperidine Derivative (Compound 5k)Acetylcholinesterase (AChE)Not specifiedBinds to catalytic and peripheral sites ebi.ac.uk

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing detailed information on conformational changes, binding stability, and the influence of solvent. researchgate.net For this compound, MD simulations are essential for validating docking poses and understanding the flexibility of both the ligand and the protein upon binding. nih.govmdpi.com

MD simulations are frequently used as a follow-up to molecular docking to assess the stability of the predicted binding mode. mdpi.com For example, in a virtual screening campaign to identify novel TRPV4 antagonists, MD simulations were used to evaluate the stability of the top-ranked ligand-hTRPV4 complexes. mdpi.com The simulation tracks the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over time. A stable RMSD indicates that the ligand remains securely in the binding pocket without significant conformational changes, thus confirming a stable binding pose.

Applying this to this compound, an MD simulation would start with the best-docked pose of the molecule within a target protein. The simulation would then reveal the conformational landscape of the piperidine ring (which typically adopts chair or boat conformations) and the rotational freedom of the phenyl group. This is crucial for understanding how the molecule adapts to the binding site. Furthermore, MD can calculate the binding free energy of the complex using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), which often provides a more accurate estimation of binding affinity than docking scores alone. mdpi.com These dynamic insights are critical for confirming whether this compound forms a stable and lasting interaction with its target. researchgate.net

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. sci-hub.seresearchgate.net DFT calculations provide highly accurate information on properties such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and vibrational frequencies. researchgate.netresearchgate.net For this compound, DFT studies would offer a fundamental understanding of its intrinsic chemical properties, which ultimately govern its biological activity.

Studies on closely related piperidine derivatives have successfully used DFT to correlate theoretical calculations with experimental data. For 3-chloro-2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one, DFT calculations using the B3LYP/6-31+G(d,p) basis set were performed to optimize the molecular geometry. sci-hub.seresearchgate.net The results showed that the piperidine ring adopts a distorted chair conformation, and the calculated bond lengths and angles were in good agreement with experimental data from single-crystal X-ray diffraction, with a root-mean-square deviation (RMSD) of 0.163 Å. sci-hub.se

The HOMO-LUMO energy gap, calculated via DFT, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. sci-hub.se A large energy gap suggests high stability. For 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one, the calculated energy gap was 5.42 eV, indicating a stable structure. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.netresearchgate.net This information is invaluable for predicting how this compound would interact with biological macromolecules and for understanding its reactivity. nanobioletters.com

Parameter Description Significance for this compound Reference
Optimized Geometry Calculation of the lowest energy 3D structure, including bond lengths and angles.Predicts the most stable conformation (e.g., chair conformation of the piperidine ring) and compares it with experimental data. sci-hub.seresearchgate.net
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital.Indicates chemical stability and reactivity. A larger gap implies higher stability. researchgate.netsci-hub.se
Molecular Electrostatic Potential (MEP) A 3D map of the electrostatic potential on the electron density surface.Identifies electron-rich (negative potential) and electron-poor (positive potential) sites, predicting regions for intermolecular interactions. researchgate.netresearchgate.net
Vibrational Frequencies Theoretical calculation of infrared and Raman spectra.Helps in the interpretation of experimental spectroscopic data for structural confirmation. researchgate.netnanobioletters.com

Virtual Screening and De Novo Design Strategies for Novel Ligands

Virtual screening (VS) is a powerful cheminformatics strategy used to search large libraries of chemical compounds to identify molecules that are likely to bind to a drug target. nih.gov When the 3D structure of the target is known, structure-based virtual screening (SBVS), which primarily uses molecular docking, is employed. mdpi.com If the target structure is unknown, ligand-based virtual screening (LBVS) can be used, which relies on the principle that molecules with similar structures often have similar biological activities. nih.govchemrxiv.org The scaffold of this compound is an excellent candidate for both approaches to discover novel, related ligands.

In a typical VS workflow, a library of millions of compounds can be computationally screened. For instance, a structure-based screen for TRPV4 antagonists involved docking a library of over 36,000 compounds into a model of the protein. mdpi.com For this compound, one could use its known or predicted binding mode to screen for other compounds that fit the same pocket and form similar interactions.

Ligand-based approaches, such as pharmacophore modeling, can also be applied. A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to be active at a specific target. mdpi.com Starting with an active molecule like this compound, a pharmacophore model could be generated based on its key features (e.g., a hydrophobic aromatic group, a hydrogen bond acceptor/donor on the piperidine). This model would then be used to screen databases for other molecules that match these features. nih.gov

De novo design takes this a step further by computationally building novel molecules from scratch. Algorithms can "grow" new structures within the constraints of the protein's active site, piece by piece, to create entirely new chemical entities that are optimized for binding. The this compound structure could serve as a starting fragment or template for such a design process.

Application of Machine Learning in Predictive Modeling of Biological Activity

Machine learning (ML) and artificial intelligence are revolutionizing drug discovery by enabling the creation of predictive models for various properties, including biological activity, toxicity, and pharmacokinetics. nih.govnih.gov Quantitative Structure-Activity Relationship (QSAR) modeling is a well-established cheminformatics method that falls under this umbrella. QSAR models aim to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov

For a class of compounds like piperidine derivatives, a QSAR model could be developed to predict their activity against a specific target. This process involves:

Data Collection: Assembling a dataset of piperidine analogs with experimentally measured biological activities.

Descriptor Calculation: Calculating a large number of numerical descriptors for each molecule that encode its structural, physicochemical, and topological features.

Model Building: Using ML algorithms—such as multiple linear regression (MLR), support vector machines (SVM), or neural networks—to build a model that correlates the descriptors with the observed activity. nih.gov

Validation: Rigorously validating the model's predictive power using internal and external test sets.

A study on the toxicity of 33 piperidine derivatives against Aedes aegypti successfully developed QSAR models using various ML methods. nih.gov The models, based on 2D topological descriptors, achieved high coefficients of determination (r² > 0.85 on the training set and > 0.8 on the test set), demonstrating strong predictive ability. nih.gov Such a model could be used to predict the biological activity of this compound without the need for initial synthesis and testing, thereby prioritizing the most promising candidates for further investigation. These predictive models serve as powerful tools for virtual screening and for guiding the design of new piperidine-based compounds with enhanced activity. nih.gov

Design and Synthesis of Novel 3 4 Chloro 2 Methylphenyl Piperidine Analogues and Prodrugs

Rational Design of Modified Structures Based on SAR and Computational Insights

The rational design of novel analogues of 3-(4-chloro-2-methylphenyl)piperidine is heavily reliant on understanding the structure-activity relationships (SAR) of this class of compounds. SAR studies explore how specific changes to a molecule's structure affect its biological activity. nih.govnih.gov This process is often complemented by computational modeling and molecular docking studies, which can predict how a compound will bind to its target protein and guide the design of more potent and selective molecules. researchgate.net

The molecular scaffold can be systematically modified at different positions to probe the chemical space and optimize interactions with the biological target. These modifications can be broadly categorized based on the region of the molecule being altered:

"Western" Modifications: These involve changes to the aryl (4-chloro-2-methylphenyl) group. SAR studies have shown that modifications in this region are often well-tolerated. For instance, replacing the 4-chloro-2-methylphenyl moiety with other groups like 3-phenoxyphenyl or 4-bromophenyl can retain inhibitory potency while improving physicochemical properties. nih.gov

"Central" Modifications: This refers to alterations of the piperidine (B6355638) core itself. The basic amine within the piperidine ring is often crucial for activity. nih.gov The cis-1,3-diamine configuration in some piperidine derivatives is a key pharmacophore for binding to RNA targets, mimicking the structure of natural aminoglycosides. nih.gov

"Eastern" Modifications: These involve adding or changing substituents on the piperidine nitrogen. These modifications can be used to explore new binding pockets in the target protein and modulate properties like selectivity and potency. nih.gov For example, based on the active metabolite of tramadol, analogues were designed where substituents on the piperidine nitrogen faced a hydrophobic pocket, leading to highly potent and selective MOR agonists. researchgate.net

The insights gained from these systematic modifications are crucial for lead optimization. For example, in the development of inhibitors for Mycobacterium tuberculosis, SAR studies of piperidine derivatives revealed that para- and meta-halogen substitutions on a phenyl ring improved inhibitory and antibacterial activity two- to fourfold compared to the unsubstituted analogue. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Piperidine Analogues

Modification SiteStructural Change ExampleObserved Impact on Activity/PropertiesReference
Aryl ("Western") GroupReplacement of benzophenone (B1666685) with 4-chloro/4-bromophenyl moietiesRetained inhibitory potency with improved physicochemical properties. nih.gov
Aryl ("Western") GroupIntroduction of meta- or para-halogens on a phenyl ring2- to 4-fold improvement in inhibitory and antibacterial activity. nih.gov
Piperidine ("Central") CoreMaintaining a basic amineConfirmed importance for biological activity. nih.gov
Piperidine ("Eastern") NitrogenIntroduction of various substituentsPivotal role in binding affinity and selectivity for opioid receptors. researchgate.net

Synthesis of Conformationally Restricted and Conformationally Flexible Analogues

Controlling the conformational flexibility of a molecule is a powerful strategy in drug design. While flexible molecules can more easily adapt to a binding site, this comes at an entropic cost, which can weaken binding affinity. Conformationally restricted analogues, by contrast, are pre-organized in a bioactive conformation, which can lead to enhanced potency and selectivity. researchgate.net

Conformationally Restricted Analogues: The synthesis of these rigid structures involves incorporating structural elements that limit bond rotation. One common approach is to replace a flexible alkyl spacer with a more rigid unit, such as an interphenylene spacer. mdpi.com Another strategy involves creating cyclic structures, such as spiro-fused piperidines, which lock the molecule into a specific three-dimensional shape. researchgate.net The synthesis of piperidine nucleosides is another example where the piperidine ring acts as a conformationally restricted scaffold, designed to mimic the bioactive conformation of other drugs. researchgate.netnih.govnih.gov These syntheses often involve multi-step processes, such as the de novo synthesis from a homologating agent like 5,6-dihydro-1,4-dithiin. nih.govnih.gov

Conformationally Flexible Analogues: Conversely, the synthesis of conformationally flexible analogues allows for the exploration of different binding modes. These molecules typically feature acyclic chains or linkers with multiple rotatable bonds. The synthesis of such compounds can be more straightforward. For example, aza-Prins-type cyclization reactions are a stereoselective method used for the construction of the core piperidine ring, which can then be further functionalized to create flexible derivatives. rasayanjournal.co.in

Table 2: Comparison of Flexible and Restricted Analogue Synthesis

Analogue TypeDesign RationaleExample Synthetic StrategyReference
Conformationally RestrictedPre-organize molecule in bioactive conformation to increase potency/selectivity.Replacing a flexible spacer with a rigid interphenylene spacer; formation of spirocycles. mdpi.comresearchgate.net
Conformationally FlexibleAllow molecule to adopt various conformations to explore binding modes.Aza-Prins cyclization to form the piperidine ring, followed by addition of flexible side chains. rasayanjournal.co.in

Prodrug and Bioprecursor Strategies for Modulation of Pharmacological Attributes

A prodrug is an inactive or poorly active compound that is chemically or enzymatically converted in the body to release the active parent drug. nih.gov This strategy is widely used to overcome undesirable properties of a drug candidate, particularly poor solubility and low permeability, which are common challenges in drug development. nih.govnih.gov

The design of a prodrug for a this compound analogue would involve the temporary modification of a functional group on the molecule. The key considerations for a successful prodrug strategy include:

Reversible Modification: The chemical modification must be cleaved in vivo to release the active drug. acs.org

Improved Properties: The prodrug should exhibit enhanced properties, such as increased water solubility or better membrane permeability. nih.gov For example, adding a phosphate (B84403) group can dramatically increase aqueous solubility, while adding lipophilic groups like esters can enhance permeability. nih.govacs.org

Safety of the Promoiety: The cleaved portion of the prodrug (the promoiety) should be non-toxic and rapidly excreted. acs.org

For a piperidine-containing compound, the nitrogen atom or other introduced functional groups (like a hydroxyl group) could be targeted for prodrug derivatization. For instance, creating N-acyloxyalkoxy or N-phosphonooxymethyl derivatives can improve oral absorption.

Table 3: Common Prodrug Strategies and Their Applications

Promoiety TypeProperty to ImproveGeneral Mechanism of ReleaseReference
Phosphate EstersAqueous SolubilityCleavage by alkaline phosphatases. acs.org
Esters (e.g., pivaloyloxymethyl)Membrane PermeabilityHydrolysis by esterases in blood and tissues. nih.gov
CarbamatesSolubility & PermeabilityEnzymatic or pH-dependent hydrolysis. nih.gov
GlucuronidesTargeted Delivery (e.g., to colon)Cleavage by specific enzymes like β-glucuronidase. nih.gov

Development of Affinity Probes and Chemical Tools for Target Validation

Identifying the specific biological target of a novel compound is a critical step in drug discovery. Affinity probes and chemical tools are derivatives of a lead compound designed to help identify and validate its molecular target. nih.gov These tools are indispensable for confirming the mechanism of action and ensuring that the drug's therapeutic effects are due to on-target activity.

The development of these probes is often structure-guided and involves modifying the parent compound in one of two primary ways:

Covalent/Irreversible Probes: These probes contain a reactive functional group (an "electrophilic warhead," such as an acrylamide) that forms a permanent covalent bond with a nearby amino acid residue (like cysteine) in the target protein's binding site. nih.gov This allows for the stable labeling and subsequent identification of the target protein, often using mass spectrometry.

Affinity-Based Probes: These probes incorporate a reporter tag, such as a fluorescent dye, a biotin (B1667282) molecule, or a clickable alkyne group. After the probe binds to its target, the tag allows for detection (via fluorescence) or isolation (via biotin-streptavidin affinity chromatography) of the drug-target complex. nih.gov

DNA-encoded library (DEL) technology is another powerful tool where vast libraries of compounds are synthesized, each with a unique DNA tag. Screening these libraries can rapidly identify molecules that bind to a protein of interest, providing valuable starting points for drug design. discoveryontarget.com By applying these strategies to the this compound scaffold, researchers can create customized tools to elucidate its biological targets and pathways.

Table 4: Chemical Tools for Target Validation

Tool TypeKey FeatureApplicationReference
Covalent ProbeContains a reactive electrophile (e.g., acrylamide).Forms a permanent bond with the target protein for identification. nih.gov
Fluorescent ProbeContains a fluorophore.Allows for visualization and quantification of target engagement in cells. nih.gov
Biotinylated ProbeContains a biotin tag.Enables affinity purification (pull-down) of the target protein for identification. drugdiscoverynews.com
Photoaffinity ProbeContains a photo-reactive group.Forms a covalent bond with the target upon UV light activation, useful for both reversible and irreversible binders. discoveryontarget.com

Advanced Analytical and Biophysical Methodologies in the Research of 3 4 Chloro 2 Methylphenyl Piperidine

Spectroscopic Techniques for Ligand-Target Interaction Characterization

Spectroscopic methods are indispensable for confirming the direct binding of a ligand to its target protein and for quantifying the dynamics of this interaction. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Isothermal Titration Calorimetry (ITC) provide detailed insights into the binding event at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution. nih.gov Ligand-observe NMR experiments, such as Saturation Transfer Difference (STD) NMR and water-Ligand Observed via Gradient Spectroscopy (wLOGSY), are particularly useful. acs.org In an STD-NMR experiment, saturation is transferred from the protein to a bound ligand, allowing for the identification of the specific protons on 3-(4-Chloro-2-methylphenyl)piperidine that are in close proximity to the target protein's surface. This helps to map the binding epitope. acs.org Protein-observe NMR, such as 2D ¹H-¹⁵N HSQC, can monitor chemical shift perturbations in the protein spectrum upon ligand binding, identifying the amino acids involved in the interaction.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction between this compound and its target, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). mdpi.com Such data are critical for understanding the driving forces behind the binding interaction. nih.gov

A hypothetical summary of data from these techniques is presented below.

Table 1: Illustrative Biophysical Data for the Interaction of this compound with a Target Protein

Technique Parameter Illustrative Finding Implication
STD-NMR Binding Epitope Protons on the chlorophenyl ring show the strongest signal enhancement. The substituted phenyl group is likely buried within the protein's binding pocket.
ITC Binding Affinity (Kd) 500 nM Indicates a moderate to high-affinity interaction.
ITC Enthalpy (ΔH) -8.5 kcal/mol The binding is enthalpically driven, suggesting strong hydrogen bonding and van der Waals interactions.

Crystallographic Studies of Protein-Ligand Complexes

X-ray crystallography provides an atomic-resolution, three-dimensional view of how a ligand is positioned within the active site of its protein target. portlandpress.comnih.gov This structural information is invaluable for understanding the precise molecular interactions that confer binding affinity and selectivity, and it serves as a cornerstone for structure-aided drug design. frontiersin.org

The process typically involves co-crystallizing the purified target protein with an excess of this compound. nih.gov This involves screening a wide range of conditions (e.g., pH, precipitant concentration, temperature) to find those that promote the formation of a well-ordered crystal of the protein-ligand complex. Alternatively, if crystals of the protein alone (apo-protein) are available, they can be soaked in a solution containing the compound, allowing the ligand to diffuse into the crystal and bind to the protein. nih.govnih.gov Once high-quality crystals are obtained, they are exposed to an X-ray beam, and the resulting diffraction pattern is used to calculate and build a model of the electron density, revealing the structure of the complex. portlandpress.com

Table 2: Representative Crystallographic Data for a Hypothetical Protein Complex with this compound

Parameter Description Example Value
PDB ID Protein Data Bank accession code. Not Available
Resolution (Å) The level of detail in the crystal structure. 2.2 Å
Space Group The symmetry group of the crystal lattice. P2₁2₁2₁
R-work / R-free Measures of the agreement between the model and the experimental data. 0.20 / 0.23
Key Interacting Residues Amino acids in the protein making direct contact with the ligand. Tyr150, Asp189, Val233, Phe298

| Observed Interactions | Types of non-covalent bonds stabilizing the complex. | Hydrogen bond to Asp189; Pi-stacking with Tyr150; Hydrophobic contacts with Val233, Phe298. |

Flow Cytometry and High-Content Imaging for Cellular Phenotyping

To understand the functional consequences of target engagement within a cellular context, advanced microscopy and cytometry techniques are employed. These methods provide quantitative data on the physiological and morphological changes induced by a compound.

Flow Cytometry: This technique enables the rapid multi-parameter analysis of single cells in suspension. nih.govnih.gov When cells are treated with this compound, flow cytometry can be used to assess its effects on key cellular processes. drugtargetreview.comfluorofinder.com For instance, by staining cells with DNA-binding dyes like Propidium Iodide, one can analyze the cell cycle distribution to see if the compound causes arrest at a specific phase (e.g., G1, S, or G2/M). mdpi.com Apoptosis, or programmed cell death, can be quantified using Annexin V and Propidium Iodide co-staining, which distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells. mdpi.com

High-Content Imaging (HCI): Often referred to as "Cell Painting," HCI is an image-based approach that uses automated microscopy and sophisticated software to extract hundreds of quantitative features from cells stained with multiple fluorescent dyes. thermofisher.comnih.gov These dyes label various organelles and cellular structures, such as the nucleus, mitochondria, cytoskeleton, and endoplasmic reticulum. phenovista.com By analyzing the changes in cellular morphology, texture, and intensity, a unique "phenotypic fingerprint" is generated for this compound. This fingerprint can be compared to a reference library of compounds with known mechanisms of action to generate hypotheses about the compound's biological target or pathway. phenovista.com

Table 3: Cellular Phenotyping Strategies for this compound

Technique Assay Cellular Endpoint Measured Potential Insight
Flow Cytometry Cell Cycle Analysis DNA content distribution across cell cycle phases (Sub-G1, G1, S, G2/M). mdpi.com Identifies if the compound inhibits cell proliferation by inducing cell cycle arrest.
Flow Cytometry Apoptosis Assay Percentage of Annexin V-positive and Propidium Iodide-positive cells. mdpi.com Determines if the compound's activity involves the induction of programmed cell death.

| High-Content Imaging | Cell Painting | >500 morphological features (e.g., nuclear size, mitochondrial texture, cytoskeletal arrangement). thermofisher.com | Provides an unbiased profile of the compound's cellular impact and helps infer its mechanism of action. phenovista.com |

Future Perspectives and Emerging Research Avenues for 3 4 Chloro 2 Methylphenyl Piperidine

Identification of Novel Therapeutic Targets and Indications in Preclinical Research

The 3-(4-chloro-2-methylphenyl)piperidine scaffold holds considerable promise for the discovery of drugs targeting a range of diseases, primarily within the central nervous system (CNS) and oncology. Preclinical research on structurally related phenylpiperidine derivatives has identified several potential therapeutic avenues.

The piperidine (B6355638) ring is a fundamental component in a multitude of biologically active compounds, including those with psychoactive properties that act on neurotransmitter systems. smolecule.com Consequently, derivatives of this compound are prime candidates for investigation in neurological and psychiatric disorders. Research on meta-substituted (S)-phenylpiperidines has shown their potential as preferential dopamine (B1211576) D2 autoreceptor ligands, suggesting that analogs of this compound could be developed as dopaminergic stabilizers for conditions like schizophrenia or Parkinson's disease. smolecule.comnih.gov The dopaminergic system is crucial for motor control, cognition, and emotional regulation, and its modulation is a key strategy in treating these disorders. nih.govrasayanjournal.co.in

Furthermore, the phenylpiperidine structure is a well-established pharmacophore for opioid receptor modulators. nih.gov The synthesis and evaluation of various N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines have led to the discovery of potent opioid receptor antagonists. google.com This suggests that derivatives of this compound could be explored for their potential as analgesics for managing acute and chronic pain, or for the treatment of substance use disorders. nih.gov

In the realm of oncology, piperidine-containing compounds have demonstrated significant anti-proliferative activities. nih.gov For instance, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and found to reduce the growth of several hematological cancer cell lines by inducing apoptosis. nih.gov This indicates that the this compound scaffold could be a valuable starting point for developing novel anticancer agents. smolecule.com The biological activity of such compounds is often linked to their ability to interact with specific enzymes or receptors that are crucial for cancer cell survival and proliferation. smolecule.com

The potential therapeutic applications are summarized in the table below:

Therapeutic AreaPotential Targets/IndicationsRationale based on Analogous Compounds
Neurology/Psychiatry Dopamine D2 Receptors (Schizophrenia, Parkinson's Disease)(S)-phenylpiperidines show activity as dopamine D2 autoreceptor ligands. smolecule.com
Opioid Receptors (Pain, Addiction)Phenylpiperidine derivatives are known opioid receptor modulators. nih.govgoogle.com
Alzheimer's DiseasePiperidine derivatives are explored for neurodegenerative disorders. smolecule.com
Oncology Hematological Cancers (Leukemia, Myeloma)3-chloro-3-methyl-2,6-diarylpiperidin-4-ones show anti-proliferative effects. nih.gov
Solid TumorsCertain piperidine-containing molecules exhibit anticancer properties. smolecule.com

Development of Highly Selective and Potent Molecular Probes

The development of highly selective and potent molecular probes is essential for understanding the biological roles of specific targets and for diagnostic applications. The this compound scaffold can be chemically modified to create such probes, particularly for in vivo imaging techniques like Positron Emission Tomography (PET).

The general strategy for designing a molecular probe involves incorporating a signaling moiety, such as a fluorophore or a radionuclide, into the chemical structure of a ligand that binds with high affinity and selectivity to a specific biological target. For PET imaging, this typically involves labeling the molecule with a positron-emitting isotope like fluorine-18 (B77423) (¹⁸F).

Research on related phenylpiperidine derivatives has demonstrated the feasibility of this approach. For example, ¹⁸F-labeled 4-phenylpiperidine-4-carbonitrile (B1581006) derivatives have been successfully synthesized and evaluated as radioligands for imaging sigma-1 receptors, which are implicated in a variety of CNS disorders. nih.gov These probes have shown high initial brain uptake and specific binding to their target. nih.gov Similarly, 4-anilidopiperidine derivatives have been labeled with ¹⁸F for the in vivo imaging of μ-opioid receptors. nih.gov

Given these precedents, derivatives of this compound could be functionalized with ¹⁸F to create novel PET tracers. The selection of the labeling position would be crucial to maintain high binding affinity to the target receptor. These probes would enable non-invasive visualization and quantification of their target receptors in the living brain, which could aid in the diagnosis of diseases and in the development of new drugs.

The key components of a potential molecular probe based on the this compound scaffold are outlined below:

ComponentFunctionExample from Analogous Research
Scaffold Provides the core structure for target binding.4-phenylpiperidine
Targeting Moiety The specific chemical features that confer affinity and selectivity.Phenylpiperidine-4-carbonitrile for sigma-1 receptors. nih.gov
Linker Connects the scaffold to the signaling moiety, if necessary.Alkyl or polyethylene (B3416737) glycol (PEG) chains.
Signaling Moiety The atom or group that generates a detectable signal.Fluorine-18 for PET imaging. nih.govnih.gov

Integration of Systems Biology Approaches for Comprehensive Understanding of Biological Effects

Systems biology offers a powerful framework for understanding the complex biological effects of a drug candidate by analyzing its interactions within the context of entire biological networks. For a compound like this compound, which is likely to have multiple biological targets, a systems-level approach is particularly valuable.

Network pharmacology, a key discipline within systems biology, can be employed to predict potential targets and to elucidate the mechanisms of action of a compound. This approach involves constructing and analyzing networks of drug-target-disease interactions. For instance, network pharmacology has been used to investigate the anti-inflammatory mechanisms of phellodendrine, a compound containing a piperidine-like structure, by identifying its direct targets and the signaling pathways it modulates, such as the cAMP and TNF signaling pathways. nih.gov

The application of systems biology to the study of this compound could involve the following steps:

StepDescriptionPotential Outcome
Target Prediction In silico methods to predict the binding of the compound to a wide range of proteins.Identification of primary and secondary biological targets.
Network Construction Building a network of interactions between the predicted targets, associated proteins, and relevant disease pathways.Visualization of the compound's potential biological impact.
Pathway Analysis Identifying the key signaling pathways that are likely to be modulated by the compound.Elucidation of the mechanism of action.
Experimental Validation In vitro and in vivo experiments to confirm the predicted targets and pathway modulation.Validation of the systems biology model and generation of new hypotheses.

Contribution to the Discovery of New Chemical Entities (NCEs) in Academic Settings

Academic research plays a crucial role in the discovery of new chemical entities (NCEs) that can serve as leads for the development of future medicines. The this compound scaffold represents a versatile platform for the synthesis of diverse chemical libraries and the exploration of structure-activity relationships (SAR).

The synthesis of piperidine derivatives is a well-established area of organic chemistry, with numerous methods available for the construction and functionalization of the piperidine ring. rasayanjournal.co.in Academic laboratories can leverage these methods to create a wide range of analogs of this compound by modifying the substituents on both the phenyl and piperidine rings. For example, different halogen atoms or alkyl groups could be introduced onto the phenyl ring, or the piperidine nitrogen could be functionalized with various side chains.

These newly synthesized compounds can then be screened for biological activity against a panel of targets, guided by the potential therapeutic applications discussed in section 8.1. For example, they could be tested for their ability to bind to dopamine or opioid receptors, or for their cytotoxic effects on cancer cell lines. The results of these screens would provide valuable SAR data, indicating which structural features are important for activity and selectivity.

The development of novel synthetic methodologies for preparing substituted piperidines is also an active area of academic research. rasayanjournal.co.in For instance, new catalytic methods for the asymmetric synthesis of chiral piperidines are of great interest, as the stereochemistry of a drug can have a profound impact on its pharmacological properties. rasayanjournal.co.in The synthesis of enantiomerically pure forms of this compound and its derivatives would be a significant contribution from academic research.

The role of academic research in advancing the potential of the this compound scaffold is summarized below:

Research AreaContributionSignificance
Synthetic Chemistry Development of novel methods for the synthesis of substituted piperidines.Access to a wider range of chemical diversity.
Asymmetric synthesis of chiral analogs.Exploration of stereochemical effects on biological activity.
Medicinal Chemistry Synthesis of chemical libraries based on the scaffold.Identification of lead compounds with improved properties.
Elucidation of structure-activity relationships (SAR).Guidance for the rational design of new drugs.
Pharmacology Screening of new compounds for biological activity.Discovery of novel therapeutic applications.
Investigation of mechanisms of action.Deeper understanding of the compound's biological effects.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.